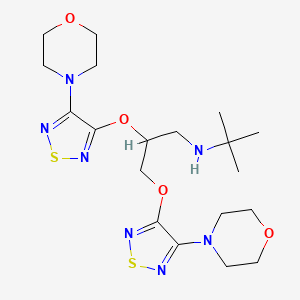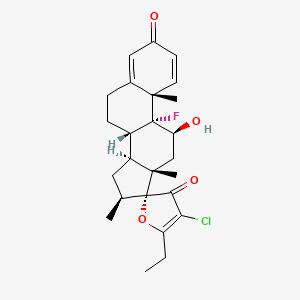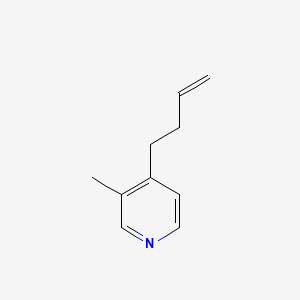
MC-Val-Cit-PAB
Übersicht
Beschreibung
MC-Val-Cit-PAB is a synthetic peptide derived from the venom of the African saw-scaled viper (Echis ocellatus). It is a potent inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the release of arachidonic acid, a precursor of a variety of biologically active molecules, including prostaglandins and leukotrienes. MC-Val-Cit-PAB has been studied extensively for its potential therapeutic applications and has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-allergic properties.
Wissenschaftliche Forschungsanwendungen
- Role of MC-Val-Cit-PAB : MC-Val-Cit-PAB serves as a linker between the antibody and the cytotoxic payload. Its maleimide functionality allows bioconjugation to thiols in monoclonal antibodies, while the benzyl alcohol facilitates the construction of carbamate linkages with amine-containing payloads .
Antibody-Drug Conjugates (ADCs)
Cathepsin-Cleavable Linkage
Zukünftige Richtungen
: Ye, Z., Zhang, Y., Liu, Y., Liu, Y., Tu, J., & Shen, Y. (2021). EGFR Targeted Cetuximab-Valine-Citrulline (vc)-Doxorubicin Immunoconjugates-Loaded Bovine Serum Albumin (BSA) Nanoparticles for Colorectal Tumor Therapy. International Journal of Nanomedicine, 16, 2443–2459. DOI : Cathepsin B Cleavable Linkers/Peptide Linkers. Link : Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs. Link : ADC连接子及研究进展详述. [Link](https://zh
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKBTTRWLGVRER-OFVILXPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201103437 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MC-Val-Cit-PAB | |
CAS RN |
159857-80-4 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of MC-Val-Cit-PAB in antibody-drug conjugates?
A: MC-Val-Cit-PAB serves as a critical linker in ADCs, acting as a bridge between a monoclonal antibody and a cytotoxic payload [, ]. This linker is designed to be stable in circulation but cleavable within the target cancer cells, allowing for the controlled release of the cytotoxic drug specifically at the tumor site [].
Q2: How does the structure of MC-Val-Cit-PAB contribute to its function in ADCs?
A: MC-Val-Cit-PAB incorporates a valine-citrulline dipeptide sequence. This sequence is recognized and cleaved by specific proteases found within the lysosomes of tumor cells [, ]. This cleavage mechanism ensures that the cytotoxic drug is released only after the ADC has been internalized by the target cancer cell, minimizing off-target effects [, ].
Q3: Can you provide an example of an ADC utilizing MC-Val-Cit-PAB and its application in cancer therapy?
A: One study utilized MC-Val-Cit-PAB to create an ADC by conjugating the cytotoxic drug Doxorubicin (DOX) to Cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR) []. This cetuximab-vc-DOX ADC demonstrated promising results in targeting and inhibiting the growth of colorectal cancer cells overexpressing EGFR both in vitro and in vivo []. The researchers highlighted the enhanced tumor targeting ability and reduced systemic toxicity of this ADC, suggesting its potential as a targeted therapy for colorectal cancer [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)

![4,8-Methano-1,3-dioxolo[4,5-d]oxepin-5-ol,hexahydro-2,2-dimethyl-,[3aS-(3a-alpha-,4-bta-,5-alpha-,8-](/img/no-structure.png)


![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)



![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B569864.png)